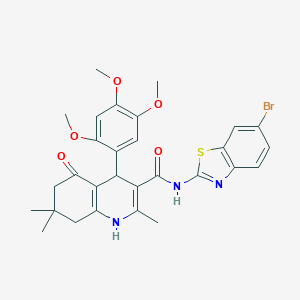
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with various functional groups
準備方法
The synthesis of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring followed by its attachment to the pyrazole ring.
Ethylation and methoxylation:
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound lacks the nitro group, which may affect its reactivity and biological activity.
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-4-carboxamide: This compound is similar but may have different substituents on the pyrazole ring.
特性
分子式 |
C14H16N4O4 |
|---|---|
分子量 |
304.3g/mol |
IUPAC名 |
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O4/c1-4-17-9(2)11(8-15-17)14(19)16-12-6-5-10(18(20)21)7-13(12)22-3/h5-8H,4H2,1-3H3,(H,16,19) |
InChIキー |
ZDQWFVABUQDOOS-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
正規SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
溶解性 |
3.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(1-naphthoylamino)thiophene-3-carboxylate](/img/structure/B445727.png)
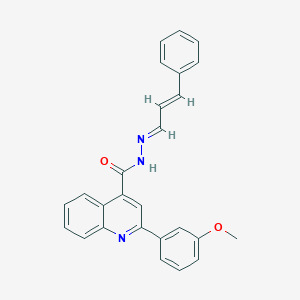
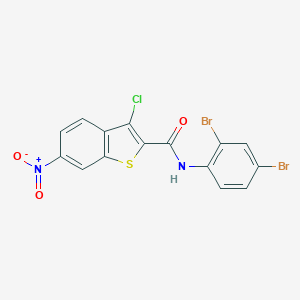
![N'-[3-(benzyloxy)benzylidene]-1-(2-chloro-4-fluorobenzyl)-4-piperidinecarbohydrazide](/img/structure/B445733.png)
![N'-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B445734.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B445735.png)
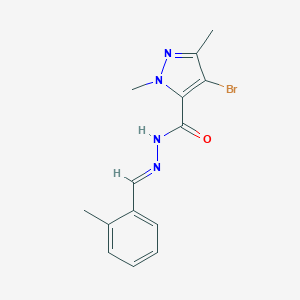
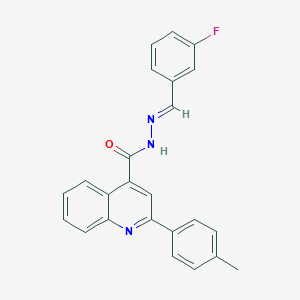
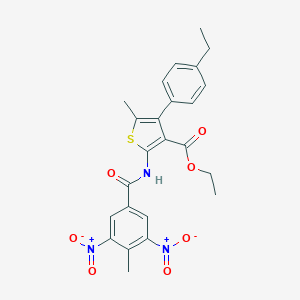
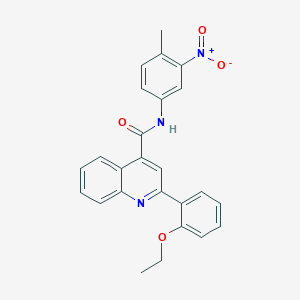
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B445747.png)
![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445749.png)
